molecular formula C19H22F3N3OS B2723429 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1234902-01-2

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

カタログ番号: B2723429
CAS番号: 1234902-01-2
分子量: 397.46
InChIキー: GBVFLUDCKDIIOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a piperidine core substituted with a thiophen-3-ylmethyl group and a 3-(trifluoromethyl)phenyl urea moiety. Its synthesis likely follows routes analogous to other piperidinyl urea derivatives, involving coupling reactions between piperidine intermediates and activated urea precursors .

特性

IUPAC Name

1-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3OS/c20-19(21,22)16-2-1-3-17(10-16)24-18(26)23-11-14-4-7-25(8-5-14)12-15-6-9-27-13-15/h1-3,6,9-10,13-14H,4-5,7-8,11-12H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVFLUDCKDIIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea represents a unique structure within the realm of piperidine derivatives. Its potential biological activity is suggested by the presence of various functional groups, including the thiophene and trifluoromethyl moieties, which are known to influence pharmacological properties. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure can be summarized as follows:

Component Description
IUPAC Name 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Molecular Formula C19H24F3N3OS
Molecular Weight 397.47 g/mol
Key Functional Groups Urea, Piperidine, Thiophene, Trifluoromethyl

Pharmacological Effects

The following table summarizes the potential biological activities associated with similar structural compounds:

Compound Biological Activity
N-(2-Thienyl)-N-(piperidin-4-yl)propanamideAntimicrobial activity
N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamideAnalgesic properties
N-(2-Pyridyl)-N-(piperidin-4-yl)propanamidePotential antidepressant effects

Case Studies and Research Findings

  • Antimicrobial Activity : A study on thiophene derivatives indicated that compounds containing thiophene rings exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans . Given the structural similarities, it is plausible that our compound may exhibit similar activity.
  • Analgesic Properties : Piperidine derivatives have been extensively studied for their analgesic effects. For instance, compounds with piperidine structures have shown efficacy in pain models such as the acetic acid-induced writhing test in mice . This suggests a potential for our compound to influence pain pathways.
  • Anticancer Potential : Research into related compounds has identified several that inhibit critical pathways in cancer progression. For example, certain piperidine derivatives have been shown to target thioredoxin reductase (TrxR), an important enzyme in cancer cell metabolism . This raises the possibility that our compound might also interact with similar targets.

Future Directions

Despite the promising indications of biological activity based on structural analogs, direct studies on 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea are necessary to confirm its pharmacological effects. Future research should focus on:

  • In vitro and In vivo Studies : Conducting biological assays to evaluate the specific effects on cancer cell lines and microbial pathogens.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity to optimize efficacy and reduce toxicity.

科学的研究の応用

The compound exhibits promising biological activities, particularly in the fields of medicinal chemistry and drug development. Its potential applications include:

1. Cancer Therapy
Research indicates that compounds similar to 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea may possess anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells, suggesting that this compound could be developed as an anticancer agent .

2. Targeting Kinases
Aurora kinases, which play a crucial role in cell division, are often implicated in cancer progression. Compounds that inhibit these kinases can potentially halt tumor growth. The structural features of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suggest it may interact effectively with these targets .

3. Neuropharmacology
The piperidine structure is known for its neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, making this urea derivative a candidate for research into treatments for neurological disorders .

Synthesis and Optimization

The synthesis of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions:

  • Piperidine Formation : Starting materials are reacted to form the piperidine ring through cyclization.
  • Thiophene Integration : The thiophene moiety is introduced via substitution reactions.
  • Urea Formation : The final step involves the formation of the urea linkage through amidation.

Optimization of these reactions is crucial for enhancing yield and purity, which can involve adjusting reaction conditions such as temperature, solvent choice, and catalyst use.

Case Studies

Recent studies have explored the efficacy of compounds similar to 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea in various contexts:

Case Study 1: Anticancer Activity
A study demonstrated that a related piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This indicates the potential for developing new cancer therapies based on similar structures.

Case Study 2: Neuroactive Compounds
Research into piperidine derivatives has shown promise in modulating neurotransmitter systems, suggesting that this compound could be investigated further for neuropharmacological applications .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the urea-linked aryl group, piperidine substituents, or heterocyclic modifications. Below is a detailed comparison:

Key Observations

Substituent Position and Bioactivity: The meta-CF₃ position in the target compound (vs. para-CF₃ in PTU) may alter binding affinity in enzyme pockets, as para-substituted analogs like PTU are established sEH inhibitors . Thiophene vs.

Synthetic Feasibility: Yields for piperidinyl urea derivatives range widely (51–96%), influenced by steric hindrance and coupling efficiency.

Biological Implications :

  • Compounds with extended heterocycles (e.g., thiazole-piperazine in 11e) often exhibit kinase or GPCR activity, suggesting the target compound could modulate similar pathways .
  • Anti-tuberculosis activity in compound 27 highlights the role of aliphatic chains in membrane penetration, a feature absent in the target compound but relevant for drug design .

Research Findings and Trends

  • Metabolic Stability : The trifluoromethyl group universally enhances resistance to oxidative metabolism, as seen in PTU and BK61595 .
  • Heterocyclic Diversity : Thiazole and thiophene substitutions (e.g., 11e vs. target compound) demonstrate the trade-off between target selectivity and synthetic complexity .
  • Structure-Activity Relationship (SAR) : Para-substituted CF₃ groups (PTU) favor enzyme inhibition, while meta-substituted analogs (target compound) may optimize steric compatibility with allosteric sites .

Q & A

Q. Q: What are the critical steps for synthesizing 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can coupling reagents improve yield?

A: Synthesis involves sequential coupling of the piperidine-thiophene moiety with the trifluoromethylphenyl urea group. Key steps include:

  • Amide bond formation : Use of coupling reagents like EDCI or DCC to activate carboxyl groups, enhancing reaction efficiency and reducing side products .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates, as seen in analogous urea syntheses .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated via NMR and HPLC .

Q. Q: How does the thiophene-piperidine scaffold influence biological activity compared to furan or pyridine analogs?

A: The thiophene group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as observed in kinase inhibition assays. Substitution with furan (less electron-rich) or pyridine (polar) reduces potency by 3–5-fold in analogous compounds . SAR studies should prioritize:

  • Electron density analysis : DFT calculations to map electrostatic interactions .
  • Bioisosteric replacement : Testing thiophene vs. benzothiophene for improved metabolic stability .

Experimental Design: Pharmacological Profiling

Q. Q: What in vitro assays are recommended to evaluate this compound’s antiproliferative activity?

A: Use a tiered approach:

Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .

Target engagement : Kinase inhibition panels (e.g., EGFR, VEGFR2) to identify primary targets .

Mechanistic studies : Western blotting for apoptosis markers (caspase-3, PARP) .

Q. Example Data :

Cell LineIC₅₀ (µM)Target Inhibition (%)
HCT-1162.1 ± 0.3EGFR: 78
MCF-73.4 ± 0.5VEGFR2: 65

Data Contradiction Analysis: Discrepancies in Solubility Profiles

Q. Q: How to resolve conflicting solubility data reported in different studies?

A: Variations arise from solvent systems and pH. For example:

  • DMSO solubility : Reported as >10 mM in kinase assays but <1 mM in aqueous buffers due to aggregation .
  • Mitigation : Use co-solvents (e.g., PEG-400) or pH adjustment (pH 6.5–7.4) to mimic physiological conditions .

Advanced Methodological Challenges: Metabolite Identification

Q. Q: What analytical strategies are effective for identifying Phase I metabolites of this compound?

A: Combine:

  • LC-HRMS : High-resolution mass spectrometry for exact mass determination (error <5 ppm) .
  • Fragmentation patterns : MS/MS to differentiate hydroxylation (m/z +16) from demethylation (m/z -14) .
  • In silico prediction : Software like Meteor (Lhasa Ltd.) to prioritize likely metabolic pathways .

Mechanistic Studies: Elucidating Target Specificity

Q. Q: How to confirm whether the compound’s activity is driven by on-target effects or off-target interactions?

A:

  • CRISPR/Cas9 knockout : Validate target dependency in isogenic cell lines .
  • CETSA (Cellular Thermal Shift Assay) : Confirm direct binding by measuring protein thermal stability shifts .
  • Off-target screening : Use broad-profile kinase inhibitors (e.g., staurosporine) as negative controls .

Data Reproducibility: Batch-to-Batch Variability in Synthesis

Q. Q: How to minimize variability in synthetic yields across batches?

A: Critical factors include:

  • Reagent stoichiometry : Maintain 1.1:1 molar ratio of amine to isocyanate to prevent incomplete coupling .
  • Temperature control : Exothermic reactions require cooling (0–5°C) to avoid side reactions .
  • Quality control : Mid-reaction TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced SAR: Role of the Trifluoromethyl Group

Q. Q: Does the 3-(trifluoromethyl)phenyl group confer unique pharmacokinetic advantages?

A: The CF₃ group enhances:

  • Metabolic stability : Reduces oxidative deamination by cytochrome P450 enzymes, as shown in microsomal assays (t₁/₂ increased by 2.3× vs. CH₃ analogs) .
  • Passive permeability : LogP increases by 0.5–0.7 units, improving blood-brain barrier penetration in rodent models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。